4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide
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Overview
Description
4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an anilinodiazenyl group and a carboxamide group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Anilinodiazenyl Group: The anilinodiazenyl group can be introduced through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with the imidazole derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic core structure found in many biologically active molecules.
Benzimidazole: Similar to imidazole but with an additional fused benzene ring, known for its broad range of biological activities.
Uniqueness
The presence of the anilinodiazenyl group and the carboxamide group distinguishes it from other imidazole derivatives and contributes to its unique reactivity and biological activity .
Properties
Molecular Formula |
C10H10N6O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H10N6O/c11-9(17)8-10(13-6-12-8)15-16-14-7-4-2-1-3-5-7/h1-6H,(H2,11,17)(H,12,13)(H,14,15) |
InChI Key |
ROOVMEITYLHLFW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=N/C2=C(NC=N2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC2=C(NC=N2)C(=O)N |
Origin of Product |
United States |
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